2-Cyclopropylethynesulfonyl fluoride
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Overview
Description
2-Cyclopropylethynesulfonyl fluoride is an organosulfur compound that features a sulfonyl fluoride functional group attached to a cyclopropyl-ethyne moiety
Mechanism of Action
Target of Action
2-Cyclopropylethynesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them suitable for various applications .
Biochemical Pathways
Fluoride, a component of the compound, is known to inhibit glycolysis at the cellular level .
Pharmacokinetics
Fluoride’s unique physicochemical properties, such as its small atomic size and high electronegativity, can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
High and chronic exposure to fluoride, a component of the compound, is known to cause cellular apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, fluoride’s distribution in the natural environment is very uneven, largely a result of the geochemical behavior of this element . High concentrations of fluoride are often associated with soft, alkaline, and calcium-deficient waters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylethynesulfonyl fluoride typically involves the reaction of cyclopropylacetylene with sulfonyl fluoride precursors under controlled conditions. One common method includes the use of sulfonyl chlorides and fluoride sources such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylethynesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.
Addition Reactions: The triple bond in the cyclopropyl-ethyne moiety can participate in addition reactions with electrophiles, forming substituted alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Addition Reactions: Electrophiles such as halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Substituted Alkenes/Alkanes: Formed from addition reactions with electrophiles
Scientific Research Applications
2-Cyclopropylethynesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Material Science: It is used in the development of functional materials, including polymers and coatings, due to its unique reactivity and stability.
Comparison with Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the cyclopropyl-ethyne moiety.
Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of the cyclopropyl-ethyne moiety.
Benzenesulfonyl Fluoride: Features a benzene ring instead of the cyclopropyl-ethyne moiety
Uniqueness: 2-Cyclopropylethynesulfonyl fluoride is unique due to the presence of both a cyclopropyl-ethyne moiety and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it a valuable compound for specialized applications in organic synthesis and enzyme inhibition studies .
Properties
IUPAC Name |
2-cyclopropylethynesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPCYJZFLRZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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